2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide
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Overview
Description
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide is a versatile and highly pure chemical compound with the molecular formula C₁₃H₁₇ClN₂O₃ and a molecular weight of 284.74 g/mol . This compound is known for its unique molecular structure and exceptional quality, making it a valuable asset for researchers and scientists across various fields .
Preparation Methods
The synthesis of 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide involves several steps. One common synthetic route includes the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with morpholine to produce 2-(2-((3-Chlorophenoxy)methyl)morpholino)ethanol. Finally, the ethanol derivative is converted to the acetamide by reacting with acetic anhydride .
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Scientific Research Applications
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide can be compared with other similar compounds, such as:
2-(2-((3-Bromophenoxy)methyl)morpholino)acetamide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
2-(2-((3-Methoxyphenoxy)methyl)morpholino)acetamide: The presence of a methoxy group instead of chlorine can influence the compound’s solubility and interaction with molecular targets.
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.
The uniqueness of this compound lies in its specific molecular structure, which provides a balance of reactivity, selectivity, and biological activity .
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-[2-[(3-chlorophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17ClN2O3/c14-10-2-1-3-11(6-10)19-9-12-7-16(4-5-18-12)8-13(15)17/h1-3,6,12H,4-5,7-9H2,(H2,15,17) |
InChI Key |
IFVDWOQTUSTBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(=O)N)COC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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